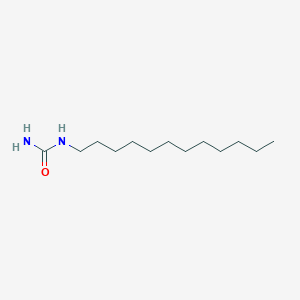

![molecular formula C8H6FNO2S B1362712 [(4-Fluorophenyl)sulfonyl]acetonitrile CAS No. 32083-66-2](/img/structure/B1362712.png)

[(4-Fluorophenyl)sulfonyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

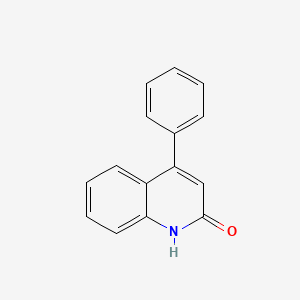

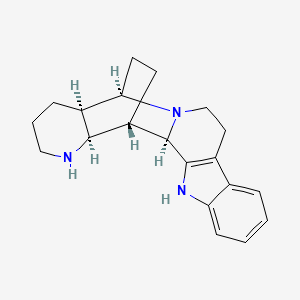

“[(4-Fluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H6FNO2S . It is used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine with [1,4]dithiane-2,5-diol . It is also used as pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H6FNO2S . The average mass is 199.202 Da .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is approximately 199.2 g/mol . Other physical and chemical properties are not detailed in the search results.科学的研究の応用

Electrochemical Polymerization

The electrochemical oxidation of 3-(4-fluorophenyl) thiophene, a derivative, leads to the formation of electroactive polymers. These polymers are used in ionic liquids and have applications in different electrochemical devices. It's important to note that the ion insertion kinetics and the doping processes are crucial aspects of this application (Naudin et al., 2002).

Active Materials for Electrochemical Capacitors

Derivatives of [(4-Fluorophenyl)sulfonyl]acetonitrile, such as 3-(4-fluorophenyl)thiophene, are used in the creation of electroactive polymers that serve as active materials in electrochemical capacitors. These materials showcase different morphologies and electrochemical performances depending on the electrolytes used during their growth and cycling (Ferraris et al., 1998).

Nuclear Fluorination

This compound is used in the nuclear fluorination of various compounds, a process crucial in the synthesis of pharmaceuticals and other chemicals. The temperature and solvents used in this process are tailored based on the substrates and the required reaction conditions (Stephens et al., 2004).

Electrosynthesis of Sulfur-Containing Compounds

Electrosynthesis involving this compound derivatives is used for the synthesis of sulfur-containing compounds. This process involves the elimination of a phenylsulfonyl group and the addition of polysulfide anions, a mechanism that is essential for the production of various chemical compounds (Kunugi et al., 1999).

Antibacterial Activities

Derivatives of this compound are investigated for their antibacterial properties. The structural modifications in these compounds can lead to variations in their antibacterial efficacy, making them potential candidates for the development of new antibacterial agents (Qi, 2014).

Fluorescence Studies

Certain sulfone derivatives of this compound are studied for their fluorescence properties. These studies are crucial for understanding the behavior of these compounds under different conditions and can lead to applications in imaging and sensing technologies (Takagi et al., 2012).

Synthesis of Complex Chemical Structures

This compound and its derivatives are used in the synthesis of complex chemical structures. The reaction conditions and catalysts used in these processes are meticulously controlled to achieve the desired products, which have applications in various fields, including pharmaceuticals and materials science (Katta et al., 2017).

Safety and Hazards

“[(4-Fluorophenyl)sulfonyl]acetonitrile” can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if inhaled or swallowed . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

作用機序

Mode of Action

It is known that the compound can undergo biotransformation . The presence of the sulfonyl group and the nitrile group in the molecule suggests that it may interact with its targets through mechanisms such as covalent bonding or hydrogen bonding.

Biochemical Pathways

It is known that the compound can be used to produce 3-(4-fluoro-benzenesulfonyl)-thiophen-2-ylamine , suggesting that it may be involved in the synthesis of this compound

Pharmacokinetics

It is known that the compound undergoes biotransformation . The presence of the fluorine atom in the molecule may influence its pharmacokinetic properties, as fluorine is often used in drug design to improve bioavailability.

Action Environment

The action, efficacy, and stability of [(4-Fluorophenyl)sulfonyl]acetonitrile can be influenced by various environmental factors. For instance, the compound is incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry condition in a well-sealed container .

特性

IUPAC Name |

2-(4-fluorophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXJZTLPEMITJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340572 |

Source

|

| Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32083-66-2 |

Source

|

| Record name | (4-Fluorobenzene-1-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorobenzenesulfonyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)